![molecular formula C20H17F2N3O2 B3906084 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide](/img/structure/B3906084.png)
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide
Overview
Description
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide, also known as DPAM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPAM is a member of the class of selective androgen receptor modulators (SARMs), which are compounds that selectively target androgen receptors in the body.
Mechanism of Action
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide selectively targets androgen receptors in the body, which are responsible for regulating the development and maintenance of male characteristics. By binding to these receptors, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide is able to stimulate anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and physiological effects:
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, reduce body fat, and improve bone density. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to improve cognitive function and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide for lab experiments is its selective targeting of androgen receptors, which allows for the study of anabolic effects without the androgenic side effects associated with traditional anabolic steroids. However, N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide is still a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and limitations.
Future Directions
There are a number of potential future directions for research on N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide. One area of interest is its potential use in the treatment of muscle wasting diseases such as sarcopenia. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the biochemical and physiological effects of N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide on the body, as well as its potential limitations and side effects.
Scientific Research Applications
N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anabolic effects on muscle tissue, which could make it useful in the treatment of muscle wasting diseases such as sarcopenia. N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(3-pyridinyl)propanamide has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-3-pyridin-3-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-6-7-18(17(22)11-16)27-20-15(4-2-10-24-20)13-25-19(26)8-5-14-3-1-9-23-12-14/h1-4,6-7,9-12H,5,8,13H2,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJAKJZMIONHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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